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Compound of Interest

Compound Name: p,p'-Amino-DDT

Cat. No.: B15341804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for p,p'-Amino-DDT (4,4'-diamino-1,1,1-trichloro-2,2-diphenylethane). Due to the limited

availability of published experimental data for this specific molecule, this document focuses on

predicted spectroscopic characteristics based on the analysis of its structural analogues and

foundational spectroscopic principles. It also includes detailed experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The structure of p,p'-Amino-DDT, with its two aromatic rings substituted with primary amino

groups and the characteristic 1,1,1-trichloro-2,2-diphenylethane core, dictates its expected

spectroscopic behavior. The following tables summarize the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.4 d, J ≈ 8.5 Hz 4H Ar-H (ortho to -CH)

~ 6.6 - 6.8 d, J ≈ 8.5 Hz 4H Ar-H (ortho to -NH₂)

~ 5.0 s 1H -CH-

~ 3.8 br s 4H -NH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 145 - 150 Ar-C (-NH₂)

~ 130 - 135 Ar-C (-CH)

~ 129 - 131 Ar-CH (ortho to -CH)

~ 114 - 116 Ar-CH (ortho to -NH₂)

~ 103 - 105 -CCl₃

~ 65 - 70 -CH-

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (primary amine)[1]

[2][3]

3050 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)[3][4]

1520 - 1480 Strong Aromatic C=C stretch

1335 - 1250 Strong Aromatic C-N stretch[3][4]

850 - 750 Strong C-Cl stretch

820 - 800 Strong
p-disubstituted C-H out-of-

plane bend

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Abundance Assignment

[M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ Isotopic cluster
Molecular Ion (presence of 3

Cl atoms)

[M - Cl]⁺ High Loss of a chlorine atom

[M - CCl₃]⁺ High
Loss of the trichloromethyl

group (benzylic cleavage)

Fragments of aromatic rings Various
Characteristic aromatic

fragmentation

The presence of three chlorine atoms will result in a characteristic isotopic cluster for the

molecular ion and any chlorine-containing fragments[5][6].

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like p,p'-Amino-DDT.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H NMR

spectrum.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact

between the sample and the crystal.

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and compare them to known

correlation tables to assign functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or hexane[7][8].

GC Method Development:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C).

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Develop a temperature program that provides good separation of the

analyte from any impurities. A typical program might start at a low temperature (e.g., 100

°C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

MS Method Development:

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range that includes the expected molecular weight of the

compound (e.g., m/z 50-500).

Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures

to prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into

the GC-MS. The resulting chromatogram will show the retention time of the compound, and

the mass spectrum of the corresponding peak can be analyzed for its molecular weight and

fragmentation pattern.

Visualizations
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The following diagrams illustrate a general analytical workflow for spectroscopic analysis and a

hypothetical signaling pathway that could be investigated for a DDT-like compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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